N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride
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Overview
Description
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C10H14Cl2N2.2HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its two chloroethyl groups attached to a benzene ring, making it a versatile agent in chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade equipment and stringent quality control measures to ensure the consistency and safety of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different chlorinated benzene derivatives, while substitution reactions can produce a wide range of functionalized benzene compounds .
Scientific Research Applications
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with cellular components.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent for certain medical conditions.
Mechanism of Action
The mechanism of action of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications in their structure and function. These interactions can trigger various cellular pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-bis(2-chloroethyl)benzene-1,4-diamine: A closely related compound with similar chemical properties.
N,N-bis(2-chloroethyl)aniline: Another compound with chloroethyl groups attached to an aniline ring.
N,N-bis(2-chloroethyl)benzamide: A compound with a benzamide structure and chloroethyl groups.
Uniqueness
N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its dual chloroethyl groups provide versatility in synthetic applications and potential therapeutic uses .
Properties
CAS No. |
105093-15-0 |
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Molecular Formula |
C10H16Cl4N2 |
Molecular Weight |
306.1 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.